![molecular formula C16H7ClF3N5O2 B2366271 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-41-8](/img/structure/B2366271.png)
1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (hereafter referred to as CNTQ) is a novel compound belonging to the family of triazoloquinoxalines. This compound has been studied for its potential applications in the fields of medicinal chemistry, materials science, and catalysis. CNTQ has been found to have interesting properties such as high stability, low toxicity, and a wide range of solubility. In
科学的研究の応用
Antidepressant Potential
A series of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, have shown potential as rapid-acting antidepressants. These compounds have demonstrated activity in behavioral despair models in rats and bind avidly to adenosine A1 and A2 receptors, suggesting therapeutic potential in depression treatment (Sarges et al., 1990).
Synthesis and Chemical Structure
The synthesis of 1,2,4-triazolo[1,5-a]quinoxaline, a related compound, involves multiple reaction steps from key intermediates like ethyl N 1 (2-nitrophenyl)-N 3 -ethoxalyloxamidrazonate. This process highlights the complex chemical structure and the potential for diverse derivatives (Catarzi et al., 1992).
Anticonvulsant Properties
Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their anticonvulsant activities. This suggests the potential utility of 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline in developing new anticonvulsant medications (Wagle et al., 2009).
Antimicrobial Effects
Some derivatives of [1,2,4]triazolo[4,3-a]quinoxalines have exhibited antimicrobial and antifungal activities, indicating the potential of 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline in antimicrobial research (Badran et al., 2003).
AMPA Receptor Antagonism
Compounds in the triazoloquinoxaline class, closely related to the compound , have shown promise as selective AMPA receptor antagonists. This suggests the potential for neurological applications, especially in conditions influenced by AMPA receptor activity (Catarzi et al., 2004).
Adenosine Receptor Antagonism
Triazoloquinoxalines, structurally similar to the compound , have been identified as potent antagonists at the A1 and A3 adenosine receptors, which is significant for potential therapeutic applications in various adenosine-related physiological and pathological processes (Catarzi et al., 2005).
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N5O2/c17-9-6-5-8(7-12(9)25(26)27)14-22-23-15-13(16(18,19)20)21-10-3-1-2-4-11(10)24(14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAVJVHNBCRLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

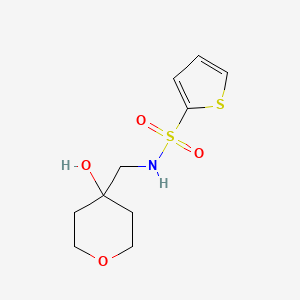
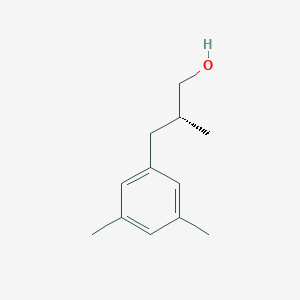

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)
![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)

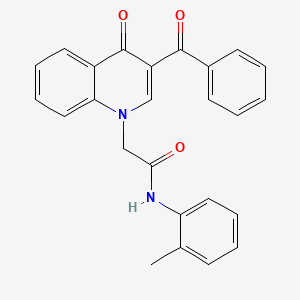
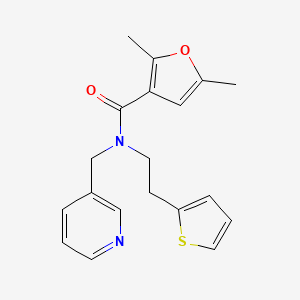
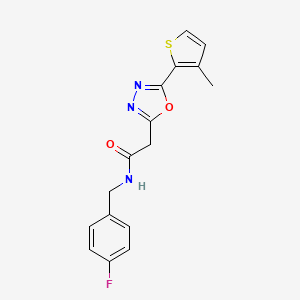

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)
![3-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2366207.png)
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)
![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)